Cas no 899971-62-1 (4-7-(4-chlorophenyl)-8-oxo-7H,8H-1,2,4triazolo4,3-apyrazin-3-yl-N-(1-phenylethyl)butanamide)

899971-62-1 structure
Nome del prodotto:4-7-(4-chlorophenyl)-8-oxo-7H,8H-1,2,4triazolo4,3-apyrazin-3-yl-N-(1-phenylethyl)butanamide
4-7-(4-chlorophenyl)-8-oxo-7H,8H-1,2,4triazolo4,3-apyrazin-3-yl-N-(1-phenylethyl)butanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-(4-Chlorophenyl)-7,8-dihydro-8-oxo-N-(1-phenylethyl)-1,2,4-triazolo[4,3-a]pyrazine-3-butanamide
- F3167-0614
- 4-[7-(4-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide
- AKOS002015720
- 4-[7-(4-chlorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide
- 899971-62-1
- VU0512001-1
- AB00683322-01
- 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(1-phenylethyl)butanamide
- 4-7-(4-chlorophenyl)-8-oxo-7H,8H-1,2,4triazolo4,3-apyrazin-3-yl-N-(1-phenylethyl)butanamide
-
- Inchi: 1S/C23H22ClN5O2/c1-16(17-6-3-2-4-7-17)25-21(30)9-5-8-20-26-27-22-23(31)28(14-15-29(20)22)19-12-10-18(24)11-13-19/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,25,30)
- Chiave InChI: ACHCOPNAYPLAMK-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)N1C=CN2C(C1=O)=NN=C2CCCC(NC(C)C1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 435.1462027g/mol
- Massa monoisotopica: 435.1462027g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 31
- Conta legami ruotabili: 7
- Complessità: 660
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 80.1Ų
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 15.31±0.46(Predicted)
4-7-(4-chlorophenyl)-8-oxo-7H,8H-1,2,4triazolo4,3-apyrazin-3-yl-N-(1-phenylethyl)butanamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3167-0614-2μmol |
4-[7-(4-chlorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide |
899971-62-1 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3167-0614-1mg |
4-[7-(4-chlorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide |
899971-62-1 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3167-0614-2mg |
4-[7-(4-chlorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide |
899971-62-1 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3167-0614-3mg |
4-[7-(4-chlorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(1-phenylethyl)butanamide |
899971-62-1 | 90%+ | 3mg |
$63.0 | 2023-04-27 |
4-7-(4-chlorophenyl)-8-oxo-7H,8H-1,2,4triazolo4,3-apyrazin-3-yl-N-(1-phenylethyl)butanamide Letteratura correlata
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
899971-62-1 (4-7-(4-chlorophenyl)-8-oxo-7H,8H-1,2,4triazolo4,3-apyrazin-3-yl-N-(1-phenylethyl)butanamide) Prodotti correlati
- 2171617-98-2(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}hex-4-ynoic acid)
- 1003708-31-3(2-Bromo-4-(trifluoromethoxy)nitrobenzene)
- 1421443-95-9(N-{2-4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}-2-phenoxyacetamide)
- 1504834-96-1(3-amino-3-(2-methylquinolin-4-yl)propanoic acid)
- 2229103-12-0(5-(3-bromoprop-1-en-2-yl)-1H-1,2,3,4-tetrazole)
- 78353-05-6(Benzene, 1-chloro-5-methoxy-2,4-dimethyl-)
- 2356698-40-1(Methyl 5-amino-3,3-difluoropentanoate)
- 2229020-73-7(4-{3-(trifluoromethyl)sulfanylphenyl}-1,3-thiazol-2-amine)
- 1358676-24-0(2-Amino-6,8-dihydroxypurine-15N5)
- 2228833-50-7(4-(2,4,6-trihydroxyphenyl)butanal)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
